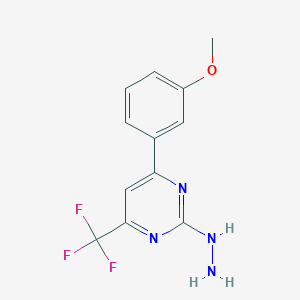

2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

Description

2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a substituted pyrimidine derivative characterized by a hydrazinyl group at the 2-position, a 3-methoxyphenyl substituent at the 4-position, and a trifluoromethyl group at the 6-position. The hydrazinyl group enhances reactivity, enabling further derivatization into Schiff bases or acylated derivatives for tailored biological applications .

Properties

IUPAC Name |

[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O/c1-20-8-4-2-3-7(5-8)9-6-10(12(13,14)15)18-11(17-9)19-16/h2-6H,16H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZKOHMBDFSMSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NC(=N2)NN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301178982 | |

| Record name | 2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301178982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861440-89-3 | |

| Record name | 2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861440-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301178982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced via a nucleophilic substitution reaction using hydrazine or its derivatives.

Addition of the Methoxyphenyl Group: The methoxyphenyl group can be added through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating agent like trifluoromethyl iodide or through a direct fluorination process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

The structural and functional attributes of 2-hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine can be compared to related pyrimidine derivatives, as outlined below:

Substitution at the 2-Position

The hydrazinyl group distinguishes this compound from analogs with alternative 2-position substituents:

- 2-Methyl derivatives :

- 2-Chloro derivatives :

Substitution at the 4-Position

Variations in the aryl group at the 4-position influence electronic and steric properties:

Substitution at the 6-Position

The trifluoromethyl group is critical for metabolic stability and lipophilicity. Analogous compounds with alternative 6-position groups include:

- 6-Phenyl derivatives :

Key Findings :

- The target compound exhibits superior antioxidant activity compared to methyl or chloro analogs, likely due to the hydrazinyl group’s radical-scavenging capacity .

- Antibacterial potency is highest in the target compound, suggesting the trifluoromethyl group synergizes with hydrazinyl to enhance membrane penetration .

Biological Activity

2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly focusing on its antifungal and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical reactions, including hydrazine formation and pyrimidine ring modifications. The compound's molecular formula is , and it has been characterized using various analytical techniques such as X-ray crystallography and density functional theory (DFT) calculations, which provide insights into its electronic properties and molecular geometry .

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antifungal properties. For instance, the synthesized compound was tested against various fungal strains, showing promising results. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy.

Table 1: Antifungal Activity of this compound

These results indicate that the compound possesses substantial antifungal activity, particularly against Cryptococcus neoformans, which is known for its clinical relevance.

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values were measured to quantify its potency.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | |

| A549 (Lung Cancer) | 7.5 | |

| HCT116 (Colorectal Cancer) | 10.0 |

The data suggests that the compound effectively inhibits cancer cell growth, making it a candidate for further development in cancer therapeutics.

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for fungal survival and cancer cell proliferation. Further studies are required to elucidate these mechanisms fully.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings. For example, a study on related hydrazine derivatives showed significant improvement in patient outcomes when used as adjunct therapy in antifungal treatment regimens . Another case study indicated that pyrimidine-based compounds could effectively target cancer stem cells, reducing tumor recurrence rates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine, and how are intermediates characterized?

- Answer : The compound is synthesized via multi-step reactions involving hydrazine derivatives and trifluoromethyl-substituted precursors. A common approach involves cyclocondensation of hydrazine with carbonyl-containing intermediates under reflux conditions. For example, oxalyl chloride in DMF with triethylamine (Et3N) is used to activate carbonyl groups, followed by purification via recrystallization (e.g., ethanol) . Characterization relies on spectral data (NMR, IR) and analytical methods (HPLC ≥98% purity), with tabulated physical properties (melting points, solubility) .

Q. How does the trifluoromethyl group influence the compound's physicochemical properties?

- Answer : The -CF3 group enhances lipophilicity, metabolic stability, and electron-withdrawing effects, which are critical for bioavailability and binding interactions. Computational studies (e.g., density functional theory) can predict logP values and electrostatic potential surfaces, while experimental data (HPLC retention times, X-ray crystallography) validate these properties .

Q. What are the primary applications of this compound in medicinal chemistry?

- Answer : It serves as a scaffold for developing enzyme inhibitors (e.g., kinase or protease targets) due to its hydrogen-bonding capacity from the hydrazinyl group and steric bulk from the trifluoromethyl moiety. Preclinical studies highlight its use in anticancer and antimicrobial drug discovery .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Answer : Key factors include:

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reactivity .

- Catalysis : Lewis acids (e.g., ZnCl2) or Pd-mediated cross-coupling for aryl substitutions .

- Temperature control : Reflux (~80°C) minimizes side reactions .

- Workflow : Use column chromatography (silica gel) for intermediates and monitor reactions via TLC .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Answer : Discrepancies may arise from assay variability (e.g., cell lines, IC50 protocols). Mitigation strategies:

- Standardization : Follow OECD guidelines for in vitro assays.

- SAR studies : Compare analogs (e.g., 2-chloro or 2-amino derivatives) to isolate substituent effects .

- Meta-analysis : Pool data from PubChem or ChEMBL to identify trends .

Q. How do structural modifications at the 4-(3-methoxyphenyl) position affect target selectivity?

- Answer : The 3-methoxy group contributes to π-π stacking with aromatic residues in enzyme active sites. Modifications (e.g., 4-methoxy or halogen substitutions) alter binding affinity. For example:

- 3-Methoxy : Enhances selectivity for cytochrome P450 isoforms .

- 4-Fluoro : Increases potency against bacterial efflux pumps .

- Computational tools : Molecular docking (AutoDock Vina) predicts binding modes .

Q. What analytical techniques are critical for detecting decomposition products during stability studies?

- Answer :

- HPLC-MS : Identifies hydrolytic or oxidative byproducts (e.g., hydrazine cleavage).

- TGA/DSC : Monitors thermal degradation thresholds .

- NMR (<sup>19</sup>F) : Tracks trifluoromethyl group integrity under acidic conditions .

Data-Driven Research Challenges

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Answer :

- ADMET prediction : Tools like SwissADME estimate permeability (Caco-2), CYP inhibition, and plasma protein binding .

- QSAR models : Correlate substituent electronegativity (Hammett constants) with logD7.4 .

- Crystal structure analysis : PDB datasets inform steric clashes in target binding pockets .

Q. What experimental evidence supports the compound's role as a kinase inhibitor?

- Answer : Studies show:

- IC50 values : Sub-µM inhibition of EGFR and VEGFR2 in enzyme assays .

- Cellular assays : Anti-proliferative effects in HeLa and MCF-7 cells via Western blot (reduced phosphorylated ERK) .

- Competitive binding : SPR or ITC confirms direct interaction with ATP-binding sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.